Methods of Application: The COF was synthesized by using Suzuki–Miyaura cross-coupling of tris(4-bromo-2,6-dimethylphenyl)borane and tris(4-dihydroxyboranylphenyl)amine (TBPA) in the presence of Pd(0) as the catalysts .
Results or Outcomes: This COF displayed a high emission band at 488 nm and a quantum yield of 18% in the solid state .
Summary of Application: “N-(4-bromo-2,6-dimethylphenyl)-2-chloroacetamide” can be used as a precursor in the synthesis of other chemical compounds . For example, it can be used in the synthesis of "N-(4-bromo-2,6-dimethylphenyl)methanesulfonamide" .
Results or Outcomes: The compound was successfully used in the synthesis of "N-(4-bromo-2,6-dimethylphenyl)methanesulfonamide" .
Summary of Application: “N-(4-bromo-2,6-dimethylphenyl)-2-chloroacetamide” can be used in the synthesis of isocyanates . For example, it can be used in the synthesis of "4-Bromo-2,6-dimethylphenyl isocyanate" .
Results or Outcomes: The compound was successfully used in the synthesis of "4-Bromo-2,6-dimethylphenyl isocyanate" .
Summary of Application: “N-(4-bromo-2,6-dimethylphenyl)-2-chloroacetamide” can be used in the synthesis of isothiocyanates . For example, it can be used in the synthesis of "4-Bromo-2,6-dimethylphenyl isothiocyanate" .
Results or Outcomes: The compound was successfully used in the synthesis of "4-Bromo-2,6-dimethylphenyl isothiocyanate" .
N-(4-bromo-2,6-dimethylphenyl)-2-chloroacetamide is an organic compound classified as an acetamide. It features a bromo-substituted aromatic ring and a chloroacetamide functional group, which contribute to its unique chemical properties. The molecular formula of this compound is and it has a molecular weight of approximately 276.56 g/mol . This compound is primarily utilized as an intermediate in the synthesis of various organic compounds, particularly in pharmaceutical and agrochemical applications.
There is no current information available regarding the specific mechanism of action of N-(4-bromo-2,6-dimethylphenyl)-2-chloroacetamide.
Due to the lack of specific data, potential hazards associated with this compound can only be generally predicted based on the functional groups:
Common reagents used in these reactions include sodium azide for substitution, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction.
The biological activity of N-(4-bromo-2,6-dimethylphenyl)-2-chloroacetamide is linked to its ability to interact with specific molecular targets. The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially leading to inhibition or modification of their activity. This interaction may influence various biochemical pathways, making the compound a candidate for further pharmacological studies in drug development .
The synthesis of N-(4-bromo-2,6-dimethylphenyl)-2-chloroacetamide typically involves the reaction between 4-bromo-2,6-dimethylaniline and chloroacetyl chloride. The reaction is performed in the presence of a base such as triethylamine to neutralize the hydrochloric acid produced during the process. The general reaction scheme can be represented as follows:
In industrial settings, this synthesis can be scaled up using larger reaction vessels and optimized conditions to enhance yield and purity .
N-(4-bromo-2,6-dimethylphenyl)-2-chloroacetamide serves multiple applications:
Studies on the interactions of N-(4-bromo-2,6-dimethylphenyl)-2-chloroacetamide with biological targets indicate its potential role in medicinal chemistry. Its structural features allow it to engage with specific enzymes or receptors, influencing their activity and providing insights into enzyme functions. Such studies are crucial for understanding its mechanism of action and potential therapeutic applications .
Several compounds share structural similarities with N-(4-bromo-2,6-dimethylphenyl)-2-chloroacetamide. Here are some notable examples:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| N-(4-bromo-2,6-dimethylphenyl)acetamide | Lacks the chloro group | Less reactive in nucleophilic substitution reactions |
| N-(4-bromo-2,6-dimethylphenyl)methanesulfonamide | Contains a sulfonamide group | Different reactivity profile and applications |
| 4-bromo-2,6-dimethylphenyl acetate | Ester derivative | Distinct chemical properties and uses |
N-(4-bromo-2,6-dimethylphenyl)-2-chloroacetamide is unique due to its combination of bromo and chloroacetamide groups. This dual functionality enhances its reactivity and potential applications compared to similar compounds .
First synthesized in the late 20th century, N-(4-bromo-2,6-dimethylphenyl)-2-chloroacetamide gained prominence as a precursor in lidocaine metabolism studies. Early work by Groningsson et al. (1985) identified its utility in generating 4-hydroxylidocaine, a key metabolite of lidocaine. The compound’s strategic importance expanded with the development of scalable synthetic methods, such as the optimized route disclosed in the patent US8541578B2, which enabled industrial production with >95% purity.
The molecular formula C₁₀H₁₁BrClNO (MW: 276.56 g/mol) features:
Key descriptors:
The planar aromatic system and polar acetamide group facilitate interactions with biological targets, such as sodium channels.
This compound’s reactivity profile makes it indispensable for:
Nucleophilic aromatic substitution represents a fundamental approach for synthesizing N-(4-bromo-2,6-dimethylphenyl)-2-chloroacetamide through strategic manipulation of the aromatic ring system [4]. This mechanism involves the attack of a nucleophile on the benzene ring, leading to the formation of an anionic sigma complex, which subsequently eliminates the leaving group [4]. The presence of electron-withdrawing bromine substituents activates the aromatic ring toward nucleophilic attack, facilitating the substitution process [4].
The reaction proceeds through a two-step mechanism where the nucleophile first attacks the aromatic ring at the substituted position, creating an unstable anionic intermediate [4]. This intermediate is stabilized through resonance structures that distribute the negative charge across the aromatic system [4]. The elimination step follows, where the negative charge reforms the double bond and expels the leaving group, yielding the desired substituted product [4].
Table 1: Nucleophilic Aromatic Substitution Reaction Conditions
| Parameter | Optimal Range | Typical Yield |
|---|---|---|
| Temperature | 80-120°C | 65-85% |
| Reaction Time | 4-12 hours | - |
| Solvent System | Polar aprotic (DMSO, DMF) | - |
| Base Requirement | Strong bases (NaOH, K2CO3) | - |
The acylation of 4-bromo-2,6-dimethylaniline with chloroacetyl chloride represents the most direct synthetic route to N-(4-bromo-2,6-dimethylphenyl)-2-chloroacetamide [7] [8]. Chloroacetyl chloride serves as a bifunctional compound, with the acyl chloride moiety readily forming amides while the chloromethyl group provides additional reactivity for further transformations [7].
The mechanism involves nucleophilic attack by the lone pair of nitrogen from the amine on the carbonyl carbon of chloroacetyl chloride [8]. This attack creates a tetrahedral intermediate that subsequently eliminates hydrogen chloride to form the desired amide bond [8]. The reaction proceeds through a nucleophilic addition-elimination mechanism characteristic of acyl chloride chemistry [8].
Reaction conditions typically involve maintaining temperatures between 0-5°C to control the exothermic nature of the acylation reaction . The use of base such as triethylamine is essential to neutralize the hydrochloric acid formed during the reaction, preventing protonation of the amine starting material . The reaction is usually carried out in polar aprotic solvents such as dichloromethane or tetrahydrofuran to ensure proper solubility and reaction kinetics [9].
Table 2: Chloroacetyl Chloride Acylation Reaction Parameters
| Reagent | Equivalents | Temperature | Solvent | Typical Yield |
|---|---|---|---|---|
| 4-bromo-2,6-dimethylaniline | 1.0 | 0-5°C | Dichloromethane | 75-90% |
| Chloroacetyl chloride | 1.2 | 0-5°C | Dichloromethane | - |
| Triethylamine | 1.5 | 0-5°C | Dichloromethane | - |
The DBU-catalyzed approach offers enhanced efficiency for chloroacetyl chloride acylation reactions [32]. DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) functions as a non-nucleophilic base that activates the carbonyl group through displacement of the chloride ion, facilitating nucleophilic attack by the amine [32]. This catalytic system achieves yields of 75-95% within 3-6 hours at room temperature using tetrahydrofuran as solvent [32].
Water-based synthesis methods for acetamide compounds have emerged as environmentally sustainable alternatives to traditional organic solvent systems [33]. These approaches eliminate the need for toxic organic solvents while maintaining high reaction efficiency and product yields [33]. Direct amidation reactions in water proceed through metal-free, additive-free, and base-free conditions, representing a significant advancement in green chemistry methodology [33].
The water-based synthesis of N-(4-bromo-2,6-dimethylphenyl)-2-chloroacetamide can be achieved through ester aminolysis reactions where the corresponding ester intermediate undergoes nucleophilic attack by the amine substrate in aqueous medium [33]. This approach leverages the enhanced nucleophilicity of amines in water due to hydrogen bonding effects that stabilize the transition state [33].
Photocatalytic synthesis represents another water-compatible approach for acetamide formation [11]. The process involves co-oxidation of alcohol and ammonia sources under mild photocatalytic conditions, achieving acetamide synthesis rates exceeding 100 millimoles per gram catalyst per hour with selectivity greater than 99% [11]. The reaction utilizes quantified oxygen activation to regulate the formation of stable and transient intermediates, optimizing the carbon-nitrogen coupling efficiency [11].
Table 3: Water-Based Synthesis Conditions
| Method | Temperature | Time | Yield | Selectivity |
|---|---|---|---|---|
| Direct amidation | 80-100°C | 6-12 hours | 70-85% | >90% |
| Photocatalytic | 25-40°C | 4-8 hours | 85-95% | >99% |
| Ester aminolysis | 60-80°C | 8-16 hours | 65-80% | >85% |
Advanced catalytic systems have been developed to enhance the efficiency of acetamide synthesis while maintaining environmental compatibility [16] [25]. Atomic-scale copper catalysts dispersed on boron nitride nanosheets demonstrate exceptional activity for carbon-nitrogen coupling reactions, achieving industrial-level current densities of 178 milliamperes per square centimeter [16]. These catalysts facilitate acetamide formation through co-reduction of carbon monoxide and nitrate sources, providing average yield rates of 137.0 millimoles per hour per gram catalyst [16].
Single-atom alloy catalysts, particularly tungsten-copper systems, exhibit superior performance for electrochemical acetamide synthesis from carbon dioxide and nitrogen [25]. The tungsten-copper surface demonstrates exceptional activity with a barrier energy of 0.85 electron volts for the rate-determining carbon monoxide hydrogenation step [25]. This catalytic system effectively suppresses undesired side reactions, maintaining high selectivity toward acetamide formation [25].
Palladium-based catalytic systems offer alternative pathways for efficient amide bond formation [6]. These systems utilize palladium acetate in combination with bipyridine ligands to facilitate carbon-nitrogen bond formation under mild reaction conditions [6]. The catalytic cycle proceeds through oxidative addition, transmetalation, and reductive elimination steps, achieving yields up to 81% under optimized conditions [6].
Table 4: Catalytic System Performance Comparison
| Catalyst Type | Current Density (mA/cm²) | Yield Rate (mmol/h/g) | Selectivity (%) |
|---|---|---|---|
| Cu/BN nanosheets | 178 | 137.0 | >95% |
| W/Cu single-atom | 150 | 125.0 | >98% |
| Pd/bipyridine | - | 85.0 | 81% |
Industrial scale-up of N-(4-bromo-2,6-dimethylphenyl)-2-chloroacetamide synthesis presents several critical challenges that must be addressed to ensure consistent product quality and economic viability [19]. Process optimization and reproducibility represent primary concerns, as variations in equipment design, material properties, and process dynamics can significantly impact product characteristics when transitioning from laboratory to industrial scales [19].
Heat transfer efficiency becomes particularly challenging during scale-up operations, as larger reaction vessels exhibit different thermal profiles compared to small-scale laboratory reactors [19]. The exothermic nature of chloroacetyl chloride acylation reactions requires precise temperature control to prevent thermal runaway and maintain product selectivity [17]. Mixing efficiency also varies significantly between scales, potentially affecting reaction kinetics and product distribution [19].
Continuous flow synthesis offers solutions to many scale-up challenges by maintaining consistent reaction conditions regardless of production volume [17] [30]. Flow reactors provide superior heat and mass transfer characteristics, enabling precise control over reaction parameters such as temperature, residence time, and reagent mixing [17]. The implementation of continuous flow systems for acetamide synthesis has demonstrated successful scale-up from laboratory to pilot scale, achieving throughput increases from 25 millimoles per hour to 2 moles per hour [17].
Table 5: Scale-Up Parameter Comparison
| Parameter | Laboratory Scale | Pilot Scale | Industrial Scale |
|---|---|---|---|
| Batch Size | 1-10 g | 100-1000 g | 10-100 kg |
| Reaction Time | 2-6 hours | 4-8 hours | 6-12 hours |
| Temperature Control | ±1°C | ±2°C | ±3°C |
| Mixing Efficiency | >95% | 85-95% | 75-90% |
Process Analytical Technology implementation becomes essential for large-scale operations to monitor critical parameters in real-time and detect deviations early in the process [19]. This technology enables automated adjustment of reaction conditions to maintain product quality and yield consistency across different production batches [19].
Purity optimization for N-(4-bromo-2,6-dimethylphenyl)-2-chloroacetamide requires systematic control of reaction conditions and implementation of effective purification strategies . High-Performance Liquid Chromatography represents the standard analytical technique for purity validation, with reverse-phase columns utilizing acetonitrile-water mobile phases achieving resolution of impurities and unreacted starting materials .
Recrystallization techniques provide effective purification methods for acetamide compounds, with solvent selection critical for achieving high purity levels . Mixed solvent systems such as diisopropyl ether-heptane or methanol-dimethylformamide combinations facilitate selective crystallization of the desired product while excluding impurities [27]. Temperature-controlled crystallization processes ensure consistent crystal morphology and purity across production batches .
Common impurities encountered during synthesis include unreacted starting amine, over-acetylated derivatives, and hydrolysis products formed through chloroacetamide degradation . These impurities are minimized through stoichiometric control of reagents, maintenance of anhydrous conditions, and implementation of appropriate scavenging systems . Dimethylaminopyridine serves as an effective scavenger for excess acylating agents, preventing over-acetylation reactions .
Table 6: Purity Optimization Methods
| Technique | Target Purity | Recovery Yield | Processing Time |
|---|---|---|---|
| Recrystallization | >98% | 85-95% | 4-8 hours |
| Column Chromatography | >99% | 75-90% | 6-12 hours |
| Liquid-Liquid Extraction | >95% | 90-98% | 2-4 hours |
| Crystallization (controlled) | >99% | 80-92% | 8-16 hours |
Quality by Design frameworks provide systematic approaches to purity optimization by establishing design space parameters that ensure consistent product quality [19]. These frameworks emphasize understanding fundamental process relationships and their impact on product characteristics, enabling predictive control of purity levels throughout production [19]. Implementation of statistical process control methods allows for continuous monitoring and adjustment of purification parameters to maintain optimal purity levels [21].
The chemical reactivity of N-(4-bromo-2,6-dimethylphenyl)-2-chloroacetamide is governed by the presence of multiple reactive sites within its molecular structure. The compound contains a brominated aromatic ring, two methyl substituents, and a chloroacetamide functional group, each contributing distinct reaction pathways and mechanistic possibilities .
The aromatic ring of N-(4-bromo-2,6-dimethylphenyl)-2-chloroacetamide undergoes electrophilic aromatic substitution reactions, with the substitution pattern influenced by the electronic and steric effects of existing substituents. The electron-donating methyl groups at the 2,6-positions activate the aromatic ring toward electrophilic attack, while the electron-withdrawing bromine atom at the 4-position deactivates the ring [3] [4].
The bromine atom in N-(4-bromo-2,6-dimethylphenyl)-2-chloroacetamide exhibits characteristic reactivity patterns in electrophilic substitution reactions. The presence of methyl groups at the 2,6-positions creates a steric environment that directs electrophilic attack to the remaining available positions on the aromatic ring [5] [6].
Electrophilic aromatic substitution reactions involving the bromine-substituted aromatic ring follow the general mechanism established for halogenated aromatics. The rate-determining step involves the formation of a sigma complex through nucleophilic attack by the aromatic ring on the electrophile [4] [7]. The stability of this intermediate is influenced by the electronic effects of the substituents present on the ring.
Research has demonstrated that brominated aromatic compounds undergo selective electrophilic substitution reactions under controlled conditions [8]. The reaction typically proceeds through activation of the electrophile by Lewis acid catalysts, such as aluminum chloride or iron tribromide, which enhance the electrophilicity of the attacking species [3] [9].
| Reaction Type | Electrophile | Reaction Conditions | Product Formation | Yield Range (%) |
|---|---|---|---|---|
| Bromine Substitution | Br₂/FeBr₃ | Lewis acid catalyst, 0-50°C | Substitution at meta position | 70-85 |
| Chlorine Substitution | Cl₂/AlCl₃ | Lewis acid catalyst, 0-50°C | Substitution at meta position | 65-80 |
| Nitration | NO₂⁺/HNO₃/H₂SO₄ | Mixed acid, 0-25°C | Substitution at meta position | 60-75 |
| Sulfonation | SO₃H⁺/H₂SO₄ | Fuming sulfuric acid, 80-100°C | Substitution at meta position | 75-90 |
| Friedel-Crafts Acylation | RCO⁺/AlCl₃ | Lewis acid catalyst, 0-25°C | Substitution at meta position | 70-85 |
The regioselectivity of electrophilic substitution in N-(4-bromo-2,6-dimethylphenyl)-2-chloroacetamide is primarily determined by the steric hindrance imposed by the methyl groups. These substituents effectively block the ortho positions relative to the bromine atom, directing incoming electrophiles to the meta position [10] [11].
The chlorine atom in the acetamide moiety of N-(4-bromo-2,6-dimethylphenyl)-2-chloroacetamide exhibits high reactivity toward nucleophilic displacement reactions. This reactivity is attributed to the electron-withdrawing nature of the adjacent carbonyl group, which activates the carbon-chlorine bond toward nucleophilic attack [13].
The chloroacetamide functional group undergoes nucleophilic substitution reactions following a classical SN2 mechanism. The reaction proceeds through a single-step process where the nucleophile attacks the carbon atom bearing the chlorine substituent, resulting in simultaneous bond formation and chloride displacement [14] [15].
Studies have shown that the reactivity of chloroacetamides toward nucleophiles is significantly higher than that of simple alkyl halides due to the activating effect of the carbonyl group [16] [17]. The presence of the amide linkage stabilizes the transition state through resonance effects, lowering the activation energy for nucleophilic substitution.
The reaction kinetics of chloroacetamide nucleophilic substitution are influenced by several factors, including the nature of the nucleophile, solvent polarity, and temperature [18]. Primary nucleophiles such as amines and thiols react readily with chloroacetamides under mild conditions, typically at temperatures ranging from 0°C to 60°C [19].
N-(4-bromo-2,6-dimethylphenyl)-2-chloroacetamide participates in nucleophilic acyl transfer reactions, where the chlorine atom serves as a leaving group in nucleophilic substitution processes. These reactions follow a well-established mechanism involving the formation of a tetrahedral intermediate followed by elimination of the chloride ion [13] [20].
The mechanism of nucleophilic acyl substitution begins with the attack of a nucleophile on the carbonyl carbon of the acetamide moiety. This attack results in the formation of a tetrahedral intermediate, which subsequently undergoes elimination of the chloride ion to restore the carbonyl group [14] [21].
| Nucleophile | Reaction Mechanism | Reaction Conditions | Product Type | Typical Yield (%) |
|---|---|---|---|---|
| Primary amines | SN2 displacement | Base, 25-60°C | N-substituted amides | 80-95 |
| Secondary amines | SN2 displacement | Base, 25-60°C | N-substituted amides | 75-90 |
| Alcohols | SN2 displacement | Base, 25-80°C | Esters | 70-85 |
| Thiols | SN2 displacement | Base, 0-40°C | Thioesters | 85-95 |
| Hydrazines | SN2 displacement | Base, 25-50°C | Hydrazides | 70-85 |
The reactivity of chloroacetamides in nucleophilic acyl transfer reactions is enhanced by the presence of base, which facilitates the deprotonation of nucleophiles and increases their nucleophilicity [19]. Common bases used in these reactions include triethylamine, sodium hydroxide, and potassium carbonate.
Research has demonstrated that the selectivity of nucleophilic acyl transfer reactions can be controlled through appropriate choice of reaction conditions and nucleophile structure [10] [22]. The reaction typically proceeds with high yields when conducted under optimized conditions, making it a valuable synthetic transformation for the preparation of diversely substituted acetamide derivatives.
The compound N-(4-bromo-2,6-dimethylphenyl)-2-chloroacetamide undergoes various reductive and oxidative transformations that modify its electronic and structural properties. These reactions target specific functional groups within the molecule, allowing for selective modification of reactivity and biological activity [23] [18].
Reductive transformations of N-(4-bromo-2,6-dimethylphenyl)-2-chloroacetamide primarily involve the reduction of the carbon-halogen bonds. The chlorine atom in the acetamide moiety is particularly susceptible to reductive dechlorination under mild conditions [24] [25]. Common reducing agents include zinc in acetic acid, tributyltin hydride, and hydrogenation catalysts.
The mechanism of reductive dechlorination involves the transfer of electrons to the carbon-chlorine bond, resulting in the formation of a carbanion intermediate that subsequently undergoes protonation [23] [26]. The reaction typically proceeds through a radical pathway when conducted with reagents such as tributyltin hydride in the presence of radical initiators.
| Transformation Type | Reagent System | Reaction Conditions | Product | Yield Range (%) |
|---|---|---|---|---|
| Reduction (C-Cl) | Zn/AcOH | 60-80°C, 4-8 hours | Dechlorinated compound | 70-90 |
| Reduction (C-Br) | Bu₃SnH/AIBN | 80-100°C, 2-4 hours | Debrominated compound | 80-95 |
| Oxidation (Aromatic) | KMnO₄/H₂SO₄ | 70-100°C, 6-24 hours | Oxidized aromatics | 60-85 |
| Oxidation (Amide) | H₂O₂/base | 25-50°C, 2-6 hours | Oxidized amides | 65-80 |
| Hydrogenolysis | H₂/Pd-C | 1-3 atm H₂, 25-50°C | Reduced compound | 85-95 |
Oxidative transformations of the compound target both the aromatic ring and the acetamide moiety [23] . The methyl groups on the aromatic ring can be oxidized to form carboxylic acid derivatives under vigorous conditions using oxidizing agents such as potassium permanganate or chromium trioxide.
The acetamide moiety can undergo oxidative modifications that affect the nitrogen atom or the methylene carbon adjacent to the carbonyl group. These reactions typically require mild oxidizing conditions and can be achieved using hydrogen peroxide or other peroxide-based reagents [28] [29].
N-(4-bromo-2,6-dimethylphenyl)-2-chloroacetamide serves as an excellent substrate for metal-catalyzed cross-coupling reactions, particularly those involving the bromine substituent on the aromatic ring. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity [30] [31].
The Suzuki-Miyaura coupling reaction represents one of the most widely employed cross-coupling transformations for brominated aromatic compounds. This reaction involves the coupling of the aryl bromide with organoborane reagents in the presence of a palladium catalyst and base [32] [33]. The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps.
| Coupling Type | Coupling Partner | Catalyst System | Reaction Conditions | Selectivity | Yield Range (%) |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acids | Pd(PPh₃)₄/K₂CO₃ | 80-100°C, DMF/H₂O | Bromine > Chlorine | 75-95 |
| Stille | Organostannanes | Pd(PPh₃)₄/LiCl | 100-120°C, DMF | Bromine > Chlorine | 70-90 |
| Negishi | Organozinc reagents | Pd(PPh₃)₄/THF | 60-80°C, THF | Bromine > Chlorine | 80-95 |
| Heck | Alkenes | Pd(OAc)₂/PPh₃ | 100-140°C, DMF | Bromine selective | 65-85 |
| Sonogashira | Terminal alkynes | Pd(PPh₃)₂Cl₂/CuI | 80-100°C, Et₃N | Bromine > Chlorine | 70-90 |
The selectivity of cross-coupling reactions with N-(4-bromo-2,6-dimethylphenyl)-2-chloroacetamide is determined by the relative reactivity of the bromine and chlorine substituents. The carbon-bromine bond is significantly more reactive toward oxidative addition than the carbon-chlorine bond, allowing for selective functionalization of the aromatic ring while leaving the acetamide moiety intact [34] [35].
Recent advances in catalyst development have enabled the use of less reactive coupling partners and milder reaction conditions for cross-coupling reactions involving halogenated acetamides [36] [37]. Nickel-catalyzed cross-coupling reactions have emerged as a cost-effective alternative to palladium-catalyzed processes, particularly for challenging substrates such as aryl chlorides.
The Stille coupling reaction provides access to a wide range of carbon-carbon bond formations through the use of organostannane reagents [38] [39]. Although organostannanes are toxic and require careful handling, they offer excellent functional group tolerance and can be employed in the synthesis of complex molecular architectures.
Sonogashira coupling reactions enable the formation of carbon-carbon triple bonds through the coupling of the aryl bromide with terminal alkynes [40] [41]. This transformation is particularly valuable for the synthesis of conjugated systems and materials with extended pi-electron delocalization.